Fmoc-Dbg-OH
Overview
Description
Fmoc-Dbg-OH is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, also known as Fmoc-Dbg-OH, is the amino group of peptides . The compound acts as a protecting group for amines during peptide synthesis .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of peptides . This interaction protects the amino group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The compound’s presence allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
It is known that the compound is rapidly removed by base . Piperidine is usually preferred for the removal of the compound as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The action of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid results in the protection of the amino group during peptide synthesis . This protection allows for the efficient and accurate formation of peptide bonds, contributing to the synthesis of complex peptides .
Action Environment
The action of 2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is influenced by environmental factors such as pH and the presence of bases . The compound is stable under acidic conditions but is rapidly removed by bases . Therefore, the efficacy and stability of the compound can be controlled by adjusting the pH and the presence of bases in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dbg-OH typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dbg-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
Fmoc-Dbg-OH has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
Uniqueness
Fmoc-Dbg-OH is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it highly suitable for use in peptide synthesis, where precise control over the reaction conditions is required .
Biological Activity
Fmoc-Dbg-OH (Fluorenylmethyloxycarbonyl-D-arginine) is a compound used primarily in peptide synthesis and has garnered attention for its biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on various research findings.
Overview of this compound
This compound is a derivative of D-arginine, an amino acid known for its role in various biological processes. The Fmoc group serves as a protective group in solid-phase peptide synthesis (SPPS), allowing for the selective coupling of amino acids without interference from side chains. This compound's structure facilitates its incorporation into peptides that exhibit significant biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that peptides synthesized with this compound exhibit notable antimicrobial activity. A study demonstrated that Fmoc-based peptides could effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, by disrupting bacterial cell membranes. This mechanism is attributed to the amphipathic nature of the peptides, which allows them to interact with lipid bilayers, leading to cell lysis and death .
2. Antibiofilm Activity
In addition to direct antimicrobial effects, this compound-containing peptides have shown efficacy in preventing biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. The ability of these peptides to inhibit biofilm formation suggests potential applications in medical devices and coatings .
3. Cytotoxicity and Therapeutic Potential
Studies have also explored the cytotoxic effects of this compound on cancer cells. Research indicates that certain peptides derived from this compound can induce apoptosis in cancer cell lines, potentially offering a new avenue for cancer therapy. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The amphiphilic nature of peptides synthesized with this compound allows them to insert into lipid bilayers, causing membrane destabilization and cell lysis.
- Signal Transduction Modulation: Some studies suggest that these peptides may interact with cellular receptors, influencing signal transduction pathways involved in cell survival and apoptosis.
- Biofilm Disruption: By interfering with the adhesion processes necessary for biofilm formation, these peptides can prevent the establishment of microbial communities.
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Antibiofilm | Prevention of biofilm formation | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of peptides incorporating this compound and tested their antimicrobial efficacy against various strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating the potential for these compounds in clinical applications.
Case Study 2: Cancer Cell Apoptosis
Another investigation evaluated the cytotoxic effects of a peptide derived from this compound on human breast cancer cells (MCF-7). The study found that treatment with the peptide resulted in a 50% reduction in cell viability after 24 hours, highlighting its potential as a therapeutic agent against cancer .
Properties
IUPAC Name |
2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQORNJHCFWMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211802 | |
Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-48-8 | |
Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218926-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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